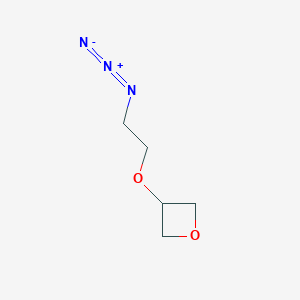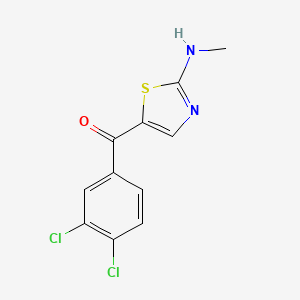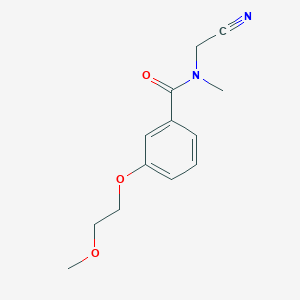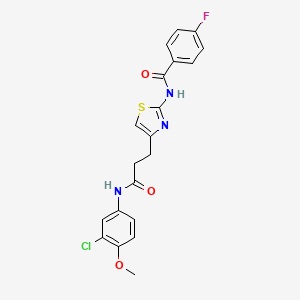
3-(2-Azidoethoxy)oxetane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(2-Azidoethoxy)oxetane: is a chemical compound that features an oxetane ring substituted with an azidoethoxy group Oxetanes are four-membered cyclic ethers known for their unique ring strain and reactivity The azido group is a functional group containing three nitrogen atoms, which imparts significant reactivity to the molecule
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: One common method is the Paternò–Büchi reaction, which involves the photochemical [2+2] cycloaddition of a carbonyl compound with an alkene to form the oxetane ring . The azidoethoxy group can be introduced through nucleophilic substitution reactions, where an appropriate azide source reacts with an ethoxy group attached to the oxetane ring.
Industrial Production Methods: Industrial production of 3-(2-Azidoethoxy)oxetane may involve scalable versions of the laboratory synthesis methods. This includes optimizing reaction conditions such as temperature, solvent, and catalysts to achieve high yields and purity. Continuous flow reactors and other advanced manufacturing techniques can be employed to enhance efficiency and safety.
Analyse Des Réactions Chimiques
Types of Reactions: 3-(2-Azidoethoxy)oxetane undergoes various chemical reactions, including:
Substitution Reactions: The azido group can participate in nucleophilic substitution reactions, leading to the formation of new compounds.
Ring-Opening Reactions: The strained oxetane ring can undergo ring-opening reactions, often catalyzed by acids or bases, to form linear or cyclic products.
Cycloaddition Reactions: The azido group can participate in cycloaddition reactions, such as the Huisgen 1,3-dipolar cycloaddition, to form triazoles.
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium azide (NaN₃) is commonly used as the azide source.
Ring-Opening Reactions: Acidic or basic catalysts, such as hydrochloric acid (HCl) or sodium hydroxide (NaOH), are used.
Cycloaddition Reactions: Copper(I) catalysts are often employed in the Huisgen cycloaddition.
Major Products:
Substitution Reactions: Formation of azido-substituted derivatives.
Ring-Opening Reactions: Formation of linear or cyclic ethers.
Cycloaddition Reactions: Formation of triazole derivatives.
Applications De Recherche Scientifique
Chemistry: 3-(2-Azidoethoxy)oxetane is used as a building block in organic synthesis. Its unique reactivity allows for the construction of complex molecules through various chemical transformations.
Biology: In biological research, this compound can be used to modify biomolecules through click chemistry, enabling the study of biological processes and the development of bioconjugates.
Medicine: The compound’s potential in medicinal chemistry includes the development of new drugs and therapeutic agents. Its ability to form stable triazole linkages makes it valuable in drug design.
Industry: In the industrial sector, this compound can be used in the synthesis of advanced materials, such as polymers and coatings, due to its reactive functional groups.
Mécanisme D'action
The mechanism of action of 3-(2-Azidoethoxy)oxetane involves its reactivity due to the strained oxetane ring and the azido group. The oxetane ring can undergo ring-opening reactions, releasing ring strain and forming new bonds. The azido group can participate in cycloaddition reactions, forming stable triazole rings. These reactions enable the compound to interact with various molecular targets and pathways, making it useful in chemical synthesis and biological applications .
Comparaison Avec Des Composés Similaires
3-(2-Azidoethoxy)tetrahydrofuran: Similar to 3-(2-Azidoethoxy)oxetane but with a five-membered ring.
3-(2-Azidoethoxy)cyclobutane: Contains a four-membered ring like oxetane but with carbon atoms only.
3-(2-Azidoethoxy)azetidine: Contains a four-membered ring with a nitrogen atom.
Uniqueness: this compound is unique due to the combination of the oxetane ring and the azidoethoxy group. The oxetane ring imparts significant ring strain, making it highly reactive, while the azido group provides additional reactivity for cycloaddition reactions. This combination of features makes it a versatile compound in various chemical and biological applications .
Propriétés
IUPAC Name |
3-(2-azidoethoxy)oxetane |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9N3O2/c6-8-7-1-2-10-5-3-9-4-5/h5H,1-4H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WYQHELROMAPWJT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CO1)OCCN=[N+]=[N-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
143.14 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![(6-methyl-2,4-dioxo-1,2,4,5-tetrahydro-3H-pyrrolo[3,2-d]pyrimidin-3-yl)acetic acid](/img/structure/B2842778.png)
![2-({1-ethyl-3-methyl-7-oxo-6-[(thiophen-2-yl)methyl]-1H,6H,7H-pyrazolo[4,3-d]pyrimidin-5-yl}sulfanyl)-N-(2-methoxyphenyl)acetamide](/img/structure/B2842780.png)

![(E)-3-(benzo[d][1,3]dioxol-5-yl)-1-(4-((5-chloropyridin-2-yl)oxy)piperidin-1-yl)prop-2-en-1-one](/img/structure/B2842783.png)

![N-(4-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)-5,6,7,8-tetrahydronaphthalene-2-sulfonamide](/img/structure/B2842786.png)



![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]prop-2-enamide](/img/structure/B2842794.png)
![3-{[(4-Methylphenyl)sulfonyl]amino}thiophene-2-carboxylic acid](/img/structure/B2842795.png)
![[4-[(5-Ethyl-1,2,4-oxadiazol-3-yl)methyl]piperazin-1-yl]-(1-prop-2-ynylpiperidin-2-yl)methanone](/img/structure/B2842796.png)
![3-{4H,5H,6H-cyclopenta[b]thiophene-2-amido}benzoic acid](/img/structure/B2842797.png)
![(Z)-ethyl 2-((4-hydroxy-3-nitrobenzylidene)amino)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate](/img/structure/B2842798.png)
